molecular formula C16H21NO2 B3134598 1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione CAS No. 400081-49-4

1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione

Cat. No. B3134598
CAS RN: 400081-49-4
M. Wt: 259.34 g/mol
InChI Key: QHWHMTNKNSPXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a piperidine derivative that has been used as a tool in the study of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide.

Mechanism of Action

1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione is metabolized in the brain by monoamine oxidase B (MAO-B) to form MPP+. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models closely mimics the pathological and behavioral features of human Parkinson's disease. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and subsequent motor deficits. This compound has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.

Advantages and Limitations for Lab Experiments

1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione-induced Parkinson's disease in animal models is a valuable tool for studying the pathophysiology of the disease and testing potential therapies. However, there are limitations to the use of this compound, including species differences in sensitivity to this compound, the need for high doses of this compound to induce Parkinson's-like symptoms, and the lack of non-motor symptoms in animal models.

Future Directions

For 1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione research include the development of new animal models that more closely mimic the human disease, the identification of new targets for therapeutic intervention, and the testing of new therapies in preclinical models. This compound research may also lead to a better understanding of the mechanisms underlying Parkinson's disease and the development of new biomarkers for early diagnosis and monitoring of the disease.
Conclusion:
In conclusion, this compound is a valuable tool in the study of Parkinson's disease, providing insights into the pathophysiology of the disease and potential therapies. This compound-induced Parkinson's disease in animal models closely mimics the human disease and has been used to test new therapies. However, there are limitations to the use of this compound, and future research is needed to develop new animal models and therapies for Parkinson's disease.

Scientific Research Applications

1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione has been used extensively in scientific research as a tool to study Parkinson's disease. This compound is metabolized in the brain to form a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animal models. This compound-induced Parkinson's disease has been used to study the pathophysiology of the disease and to test potential therapies.

properties

IUPAC Name

1-tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-11-5-7-12(8-6-11)14-9-13(18)10-15(19)17(14)16(2,3)4/h5-8,14H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWHMTNKNSPXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)CC(=O)N2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl-6-(4-methylphenyl)piperidine-2,4-dione
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Reactant of Route 6
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